molecular formula C15H10F2O B8163611 3-(Difluoromethoxy)-4'-ethynyl-1,1'-biphenyl

3-(Difluoromethoxy)-4'-ethynyl-1,1'-biphenyl

Cat. No.: B8163611
M. Wt: 244.23 g/mol
InChI Key: XJKXJVAFTAKWSQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common route involves the difluoromethylation of a suitable biphenyl precursor followed by ethynylation. The difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The ethynylation step often involves the use of ethynyl halides under palladium-catalyzed coupling conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of reagents and catalysts would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl framework .

Scientific Research Applications

3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and lipophilicity, while the ethynyl group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)benzenesulfonyl chloride
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
  • Trifluoromethyl ethers

Uniqueness

3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl is unique due to the combination of difluoromethoxy and ethynyl groups in a biphenyl framework.

Properties

IUPAC Name

1-(difluoromethoxy)-3-(4-ethynylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)18-15(16)17/h1,3-10,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKXJVAFTAKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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